Uramil vs. Alloxan: Abolition of Selective Beta-Cell Toxicity and GLUT2-Mediated Uptake
Uramil differs from alloxan by substitution of the 5-keto group with an amino group. This structural modification abolishes selective beta-cell toxicity: uramil, unlike alloxan, does not undergo redox cycling with glutathione (GSH) and is not selectively taken up into pancreatic beta cells via the GLUT2 glucose transporter [1]. In vivo, alloxan (0.35 mmol/kg i.v.) induces classical triphasic blood glucose changes (hyperglycemia-hypoglycemia-hyperglycemia), whereas uramil does not exhibit this diabetogenic profile [2].
| Evidence Dimension | Selective beta-cell toxicity |
|---|---|
| Target Compound Data | Uramil: not selectively toxic to beta cells; does not redox cycle with GSH |
| Comparator Or Baseline | Alloxan: selectively toxic to beta cells; redox cycles with GSH |
| Quantified Difference | Loss of selective toxicity and GLUT2 uptake due to 5-NH2 substitution |
| Conditions | Pancreatic beta-cell model; in vivo rat model (i.v. administration) |
Why This Matters
Procurement of uramil rather than alloxan is essential for experiments requiring a cytotoxic agent that lacks beta-cell specificity and does not confound glucose metabolism studies with diabetogenic effects.
- [1] Elsner M, Gurgul-Convey E, Lenzen S. Relation between triketone structure, generation of reactive oxygen species, and selective toxicity of the diabetogenic agent alloxan. Antioxid Redox Signal. 2008;10(4):691-699. doi:10.1089/ars.2007.1816. PMID: 18177230. View Source
- [2] Dominis M, Rocic S, Ashcroft SJ, Rocic B, Poje M. Diabetogenic action of alloxan-like compounds: cytotoxic effects of 5-hydroxy-pseudouric acid and dehydrouramil hydrate hydrochloride on rat pancreatic β cells. Diabetologia. 1984;27(3):403-406. doi:10.1007/BF00304858. PMID: 6389244. View Source
